
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been synthesized using various methods. This compound has a wide range of applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The exact mechanism of action of Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been suggested that the compound may interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. The compound has also been found to induce apoptosis in cancer cells. It has been found to have potent antibacterial and antifungal activities. The compound has also been found to have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its diverse range of biological activities. The compound has been found to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory activities, making it a promising compound for further research. However, one of the limitations of using this compound is its toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate. One of the future directions is to further investigate the mechanism of action of the compound. This will provide a better understanding of how the compound exerts its biological activities. Another future direction is to investigate the potential use of the compound in combination with other drugs. This may enhance the efficacy of the compound and reduce its toxicity. Additionally, further research is needed to investigate the potential use of the compound in vivo. This will provide a better understanding of the compound's pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been achieved using various methods. One of the most common methods is the reaction of 2-methyl-3,6-dihydro-1H-pyridin-5-one with ethyl cyanoacetate in the presence of a base such as sodium hydride. This method yields Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in good yield and purity.
Applications De Recherche Scientifique
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential use in drug discovery. It has been found to exhibit various biological activities such as antitumor, antibacterial, and antifungal activities. It has also been found to have potential as an anti-inflammatory agent. The compound has been tested against various cancer cell lines and has shown promising results. It has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been tested against various bacterial and fungal strains and has shown potent antibacterial and antifungal activities.
Propriétés
Numéro CAS |
159792-78-6 |
|---|---|
Nom du produit |
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-4-8(5-10)6-11(7)9(12)13-2/h4,7H,3,6H2,1-2H3 |
Clé InChI |
SHGDNRZZRZLVOR-UHFFFAOYSA-N |
SMILES |
CC1CC=C(CN1C(=O)OC)C#N |
SMILES canonique |
CC1CC=C(CN1C(=O)OC)C#N |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 5-cyano-3,6-dihydro-2-methyl-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




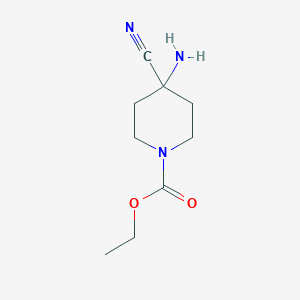
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
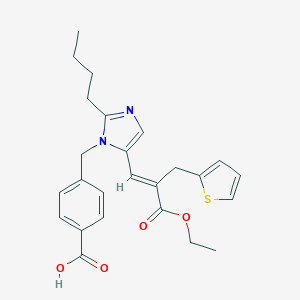
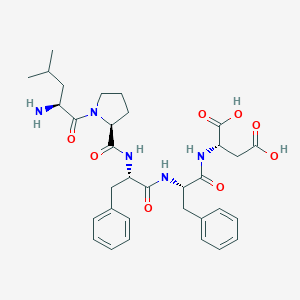

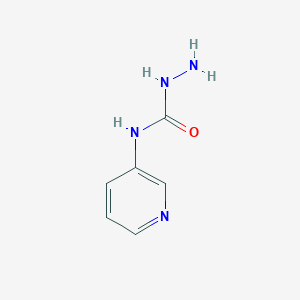
![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)
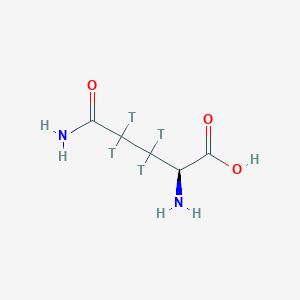


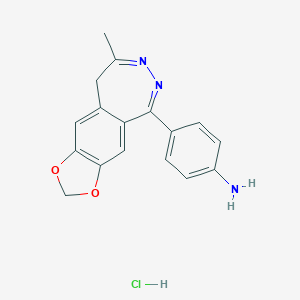
![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
